![molecular formula C9H12F2O2S B13478556 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Difluoro-3-thiabicyclo[331]nonane-7-carboxylic acid is a chemical compound characterized by its unique bicyclic structure, which includes a sulfur atom and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the introduction of fluorine atoms into a bicyclic thiol structure. One common method involves the reaction of a bicyclic thiol precursor with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic structures with altered functional groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
科学研究应用
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the sulfur atom in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
相似化合物的比较
Similar Compounds
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Contains a nitrogen atom instead of sulfur.
9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure with an oxo group.
Uniqueness
The presence of the sulfur atom in 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid imparts unique chemical properties, such as its ability to undergo specific oxidation and substitution reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
属性
分子式 |
C9H12F2O2S |
|---|---|
分子量 |
222.25 g/mol |
IUPAC 名称 |
9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2S/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
InChI 键 |
YEGYYHXAOXUIBA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2CSCC1C2(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


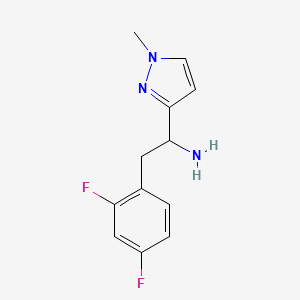
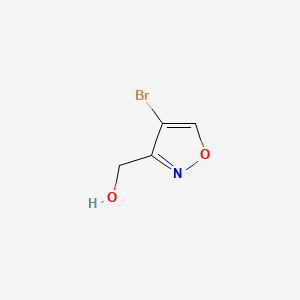
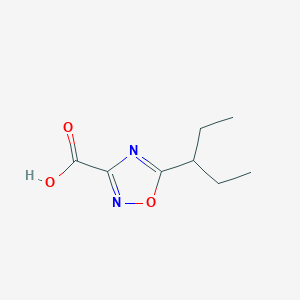
![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)

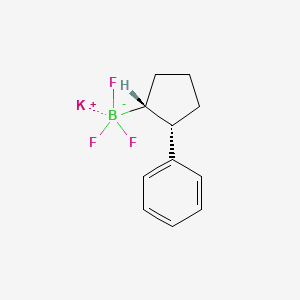
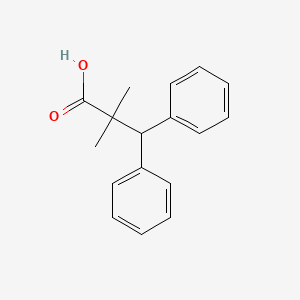
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)
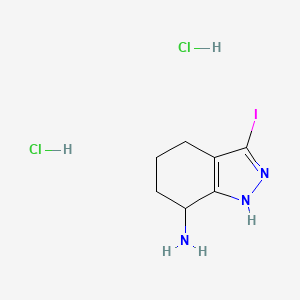
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
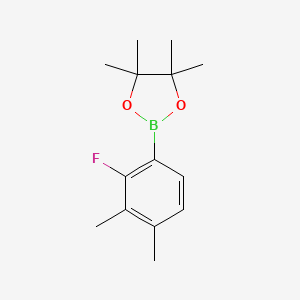
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
